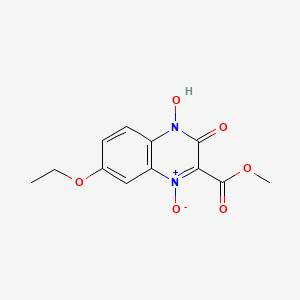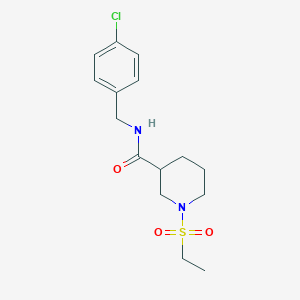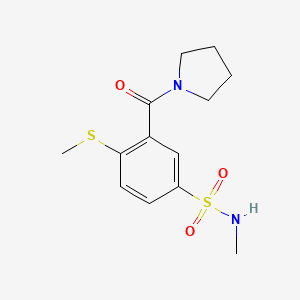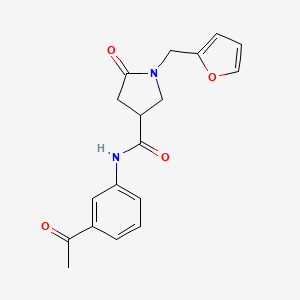![molecular formula C16H14F2N2O3 B4736771 N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B4736771.png)
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide, also known as DFB or Difluoromethoxybenzamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB is a small molecule inhibitor that targets a specific protein, and its mechanism of action has been extensively studied in various biological systems.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide inhibits the activity of PARP-1 by binding to its catalytic domain and preventing it from carrying out its enzymatic functions. PARP-1 is involved in DNA repair and cell death pathways, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide has been shown to be a potent and selective inhibitor of PARP-1, with minimal off-target effects.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide has been shown to induce DNA damage and cell death in cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to reduce inflammation in various animal models of inflammatory diseases, suggesting its potential application in treating inflammatory disorders. Additionally, N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide has been shown to improve cognitive function in animal models of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide is a potent and selective inhibitor of PARP-1, making it a valuable tool for studying the role of PARP-1 in various biological systems. Its specificity also minimizes off-target effects, reducing the likelihood of false-positive results. However, N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide has limited solubility in water, which can make it challenging to work with in certain experimental setups. Additionally, N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide. One area of interest is the development of more potent and selective PARP-1 inhibitors based on the structure of N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide. Another area of research is the investigation of the potential therapeutic applications of N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide as a tool for studying the role of PARP-1 in various biological systems could lead to a better understanding of the complex pathways involved in DNA repair and cell death.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of a specific protein called PARP-1, which is involved in DNA repair and cell death pathways. Inhibition of PARP-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-4-(difluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c1-10(21)19-12-4-6-13(7-5-12)20-15(22)11-2-8-14(9-3-11)23-16(17)18/h2-9,16H,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKAVTGCZWYXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate](/img/structure/B4736711.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide](/img/structure/B4736719.png)

![2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4736737.png)
![N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4736745.png)
![4-amino-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4736764.png)


![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4736780.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4736789.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4736795.png)
![ethyl 2-{[(3-imino-3H-benzo[f]chromen-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4736796.png)